7-Hydroxycoumarin glucuronide sodium salt
7-Hydroxycoumarin glucuronide sodium salt
7-hydroxy Coumarin glucuronide is a 7-hydroxy coumarin phase II metabolite that can be used as a standard for the analysis of 7-hydroxy coumarin metabolism.
7-Hydroxy Coumarin β-D-Glucuronide Sodium Salt is a metabolite of 7-Ethoxycoumarin and Coumarin. It is useful as a pharmacokinetic standard in metabolic studies.
7-Hydroxy Coumarin β-D-Glucuronide Sodium Salt is a metabolite of 7-Ethoxycoumarin and Coumarin. It is useful as a pharmacokinetic standard in metabolic studies.
Brand Name:
Vulcanchem
CAS No.:
168286-98-4
VCID:
VC21348208
InChI:
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1
SMILES:
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Molecular Formula:
C15H13NaO9
Molecular Weight:
360.25 g/mol
7-Hydroxycoumarin glucuronide sodium salt
CAS No.: 168286-98-4
Cat. No.: VC21348208
Molecular Formula: C15H13NaO9
Molecular Weight: 360.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | 7-hydroxy Coumarin glucuronide is a 7-hydroxy coumarin phase II metabolite that can be used as a standard for the analysis of 7-hydroxy coumarin metabolism. 7-Hydroxy Coumarin β-D-Glucuronide Sodium Salt is a metabolite of 7-Ethoxycoumarin and Coumarin. It is useful as a pharmacokinetic standard in metabolic studies. |
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CAS No. | 168286-98-4 |
Molecular Formula | C15H13NaO9 |
Molecular Weight | 360.25 g/mol |
IUPAC Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Standard InChI | InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |
Standard InChI Key | SKHLGBDGEPDEME-KSOKONAESA-M |
Isomeric SMILES | C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >200°C (dec.) |
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